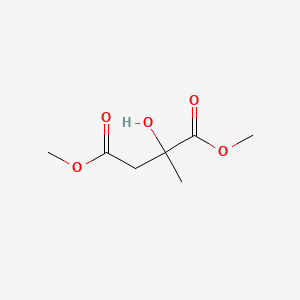
1,4-DIMETHYL 2-HYDROXY-2-METHYLBUTANEDIOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-DIMETHYL 2-HYDROXY-2-METHYLBUTANEDIOATE, also known as dimethyl 2-hydroxy-2-methylsuccinate, is an organic compound with the molecular formula C7H12O5 and a molecular weight of 176.17 g/mol . This compound is characterized by its liquid form and is commonly used in various chemical and industrial applications.
Preparation Methods
The synthesis of 1,4-DIMETHYL 2-HYDROXY-2-METHYLBUTANEDIOATE typically involves the esterification of 2-hydroxy-2-methylbutanedioic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, under reflux conditions. The product is then purified through distillation or recrystallization . Industrial production methods may involve continuous flow processes to enhance yield and efficiency.
Chemical Reactions Analysis
1,4-DIMETHYL 2-HYDROXY-2-METHYLBUTANEDIOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
1,4-DIMETHYL 2-HYDROXY-2-METHYLBUTANEDIOATE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: This compound is utilized in biochemical studies to understand metabolic pathways and enzyme interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, aiding in drug development.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-DIMETHYL 2-HYDROXY-2-METHYLBUTANEDIOATE involves its interaction with specific molecular targets and pathways. In biochemical contexts, it may act as a substrate for enzymes, participating in catalytic processes that lead to the formation of various metabolites. The hydroxyl and ester groups in its structure enable it to engage in hydrogen bonding and other interactions, influencing its reactivity and function .
Comparison with Similar Compounds
1,4-DIMETHYL 2-HYDROXY-2-METHYLBUTANEDIOATE can be compared with similar compounds such as:
Dimethyl succinate: Lacks the hydroxyl group, making it less reactive in certain biochemical processes.
Dimethyl malonate: Contains two ester groups but lacks the hydroxyl group, affecting its reactivity and applications.
Dimethyl fumarate: An isomer with different spatial arrangement, leading to distinct chemical properties and uses.
Properties
IUPAC Name |
dimethyl 2-hydroxy-2-methylbutanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O5/c1-7(10,6(9)12-3)4-5(8)11-2/h10H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSSNUSBKDUVFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)(C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4-[2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2599438.png)
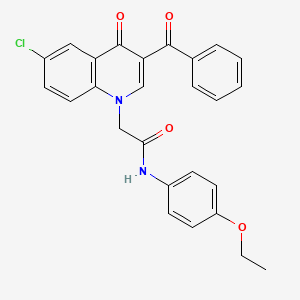
![N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]furan-2-carboxamide hydrochloride](/img/structure/B2599440.png)
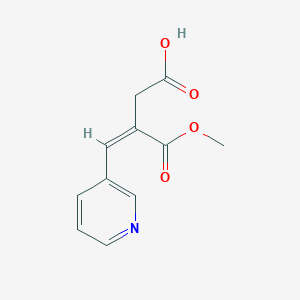
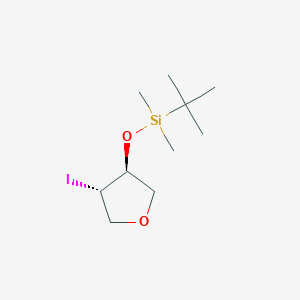
![3-(3-Chlorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]propanamide](/img/structure/B2599446.png)
![1-[(3-Methoxyphenyl)methyl]-3-[(4-methylphenyl)methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2599449.png)
![2-({1-[2-(2-Fluorophenoxy)propanoyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2599451.png)
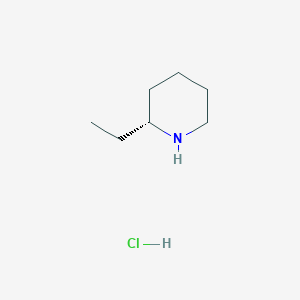
![5-[(2-Nitrophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2599454.png)
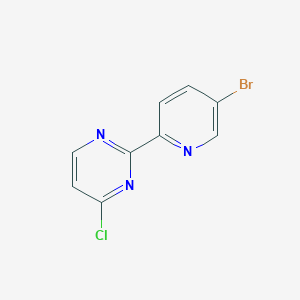

![4-{1-[2-(7-Chloroquinolin-4-yl)hydrazin-1-ylidene]ethyl}-1,3-thiazol-2-amine](/img/structure/B2599458.png)
![2-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole](/img/structure/B2599459.png)
